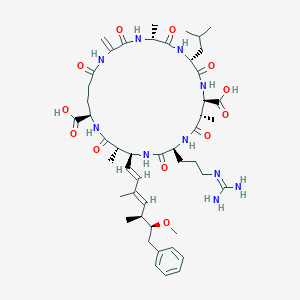
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Vue d'ensemble
Description
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide, also known as BOMIN-1, is a synthetic compound with the molecular formula C9H11O4P . It is a selective irreversible inhibitor of carboxylesterases .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide can be represented by the InChI string:InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 . The compound has a molecular weight of 214.16 . Physical And Chemical Properties Analysis
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a viscous liquid . It has a boiling point of 314.9±35.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in ethanol and acetone .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide has been synthesized through cyclocondensation processes. Derivatives of this compound have been prepared and reacted with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
- The crystal structure of a related compound, 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide, was analyzed using single-crystal X-ray diffraction, providing insights into the molecular structure and conformation of these types of compounds (Wang et al., 2006).
Chemical Properties and Reactions
- A theoretical study on the conformation of 3-phosphinoxido- and 3-phosphono-1,2,3,4,5,6-hexahydrophosphinine 1-oxides, which are closely related to 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide, provided valuable information on the structural properties and potential reactivity of these compounds (Körtvélyesi et al., 2005).
Application in Organic Synthesis
- The compound has been used in organic synthesis, where its reaction with terminal acetylenes led to the formation of new products. This indicates its potential utility in the synthesis of novel organic compounds (Nemtarev et al., 2020).
- It has also been involved in stereospecific reactions, like the thionation with Lawesson's reagent, demonstrating its utility in creating specific stereochemical configurations in organic compounds (Polozov et al., 1999).
Potential in Photocatalysis
- A study explored the use of related phosphole oxides in photocatalytic conditions, highlighting the potential of compounds like 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide in photochemical reactions and organic photovoltaics (Quint et al., 2016).
Additional Chemical Transformations
- Research has shown the compound's involvement in various chemical transformations, such as Arbuzov-Michaelis isomerization, indicating its versatility in chemical synthesis (Nifantiev et al., 2002).
Propriétés
IUPAC Name |
2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVGKDBCDSLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bomin-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)












